Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound has a molecular formula of C10H8FLiN2O2 and a molecular weight of 214.12 g/mol .
Preparation Methods
The synthesis of Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial production methods often involve multi-component reactions conducted under different conditions, optimizing synthetic efficiency. Catalysts and diverse conditions play a crucial role in these processes, making them more efficient and environmentally friendly .
Chemical Reactions Analysis
Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In the industry, it is used in the development of functional materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can be compared with other imidazole derivatives such as benzimidazole and its fluorinated analogs. These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Benzimidazole
- 5-Fluorobenzimidazole
- 1-Ethylbenzimidazole
These compounds have been studied for their various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
lithium;1-ethyl-5-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.Li/c1-2-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWSQQCIZOPBH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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